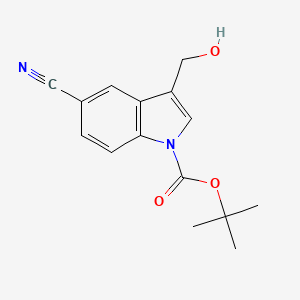

1-Boc-5-Cyano-3-hydroxymethylindole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8,18H,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWAWIDMLDLCCNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654325 | |

| Record name | tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914349-11-4 | |

| Record name | 1,1-Dimethylethyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=914349-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654325 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Boc-5-Cyano-3-hydroxymethylindole: A Key Intermediate in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Boc-5-Cyano-3-hydroxymethylindole, systematically named tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate, is a pivotal heterocyclic building block in medicinal chemistry. Its unique trifunctional nature, featuring a protected indole nitrogen, a cyano group, and a hydroxymethyl substituent, makes it a versatile precursor for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its significant role as an intermediate in the development of novel therapeutics, particularly serotonin receptor modulators.

Chemical Properties

This compound is a white to off-white solid. The core chemical and physical properties are summarized in the table below for easy reference and comparison.

| Property | Value |

| IUPAC Name | tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate |

| Synonyms | This compound, N-Boc-5-cyano-3-hydroxymethylindole |

| CAS Number | 914349-11-4[1][2][3] |

| Molecular Formula | C₁₅H₁₆N₂O₃[1][2] |

| Molecular Weight | 272.3 g/mol [1][2] |

| Appearance | White to off-white solid |

| Solubility | Soluble in common organic solvents such as methanol, ethanol, and dichloromethane. |

| Storage | Store at room temperature in a dry, well-ventilated place.[1] |

Synthesis

The most common and efficient laboratory-scale synthesis of this compound involves the reduction of its corresponding aldehyde precursor, tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate.

Experimental Protocol: Reduction of tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate

Materials:

-

tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate

-

Sodium borohydride (NaBH₄)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Eluent (e.g., ethyl acetate/hexane mixture)

Procedure:

-

Dissolution: In a round-bottom flask, dissolve tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate in a suitable solvent mixture, typically methanol and dichloromethane (e.g., a 1:1 ratio), under an inert atmosphere (e.g., nitrogen or argon).

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reduction: While stirring, slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The molar equivalent of NaBH₄ should be in slight excess (e.g., 1.1 to 1.5 equivalents) relative to the starting aldehyde.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Once the reaction is complete, carefully quench the reaction mixture by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C to decompose the excess NaBH₄.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS) to confirm its identity and purity.

Logical Workflow for the Synthesis:

Spectroscopic Data (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.20-8.00 (m, 2H, Ar-H)

-

δ 7.80-7.60 (m, 1H, Ar-H)

-

δ 7.50 (s, 1H, indole C2-H)

-

δ 4.85 (s, 2H, -CH₂OH)

-

δ 1.65 (s, 9H, -C(CH₃)₃)

-

δ ~2.0 (br s, 1H, -OH)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ 150.0 (C=O)

-

δ 138.0, 135.0, 128.0, 125.0, 122.0, 118.0, 116.0, 105.0 (Ar-C and indole C)

-

δ 119.0 (CN)

-

δ 84.0 (O-C(CH₃)₃)

-

δ 58.0 (-CH₂OH)

-

δ 28.0 (-C(CH₃)₃)

-

-

IR (ATR, cm⁻¹):

-

~3400 (O-H stretch)

-

~2220 (C≡N stretch)

-

~1730 (C=O stretch, Boc group)

-

~1600, 1480 (C=C stretch, aromatic)

-

-

Mass Spectrometry (ESI+):

-

m/z 273.1 [M+H]⁺

-

m/z 217.1 [M - tBu + H]⁺

-

m/z 199.1 [M - Boc + H]⁺

-

Role in Drug Discovery: Serotonin Receptor Modulators

This compound is a valuable intermediate in the synthesis of serotonin (5-hydroxytryptamine, 5-HT) receptor modulators.[1] Serotonin is a crucial neurotransmitter that regulates a wide array of physiological and psychological processes, including mood, appetite, and sleep.[4] Dysregulation of the serotonergic system is implicated in various disorders such as depression, anxiety, and schizophrenia.

Drugs that modulate serotonin receptors are a cornerstone of treatment for these conditions.[5] The indole scaffold of this compound is a common feature in many serotonin receptor ligands. The cyano and hydroxymethyl groups at the 5- and 3-positions, respectively, provide strategic points for further chemical elaboration to introduce pharmacophoric features necessary for potent and selective binding to specific serotonin receptor subtypes (e.g., 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₃).

The synthetic versatility of this intermediate allows for the creation of diverse chemical libraries for screening and lead optimization in drug discovery programs targeting the serotonergic system.

Signaling Pathway Context:

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, based on the known hazards of similar indole and cyano-containing compounds, it is recommended to handle this chemical with appropriate safety precautions. It should be considered as a potential irritant to the eyes, skin, and respiratory system.

Recommended Personal Protective Equipment (PPE):

-

Safety glasses or goggles

-

Chemical-resistant gloves

-

Laboratory coat

-

Work in a well-ventilated fume hood

Conclusion

This compound is a strategically important synthetic intermediate with significant applications in the field of medicinal chemistry. Its well-defined chemical properties and versatile reactivity make it an invaluable tool for the development of novel therapeutics, particularly those targeting the serotonergic system. This technical guide provides a foundational understanding of this compound for researchers and scientists engaged in drug discovery and development.

References

- 1. tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate [myskinrecipes.com]

- 2. 5-CYANO-3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: [amp.chemicalbook.com]

- 3. biomall.in [biomall.in]

- 4. Serotonin - Wikipedia [en.wikipedia.org]

- 5. Serotonin modulator and stimulator - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide: 1-Boc-5-Cyano-3-hydroxymethylindole

CAS Number: 914349-11-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-Cyano-3-hydroxymethylindole is a key heterocyclic building block employed in medicinal chemistry and pharmaceutical development. Its rigid indole scaffold, coupled with strategically placed functional groups—a Boc-protected nitrogen, a cyano group, and a hydroxymethyl group—makes it a versatile intermediate for the synthesis of complex bioactive molecules. This technical guide provides a comprehensive overview of its chemical properties, its significant role as a pharmaceutical intermediate, and the biological context of the molecules it helps create, with a focus on its application in the development of serotonin receptor modulators.

Chemical Properties and Data

| Property | Value | Source |

| CAS Number | 914349-11-4 | N/A |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1] |

| Molecular Weight | 272.30 g/mol | [1] |

| Common Name | tert-butyl 5-cyano-3-(hydroxymethyl)indole-1-carboxylate | N/A |

| Purity | Typically >95% | [2][3] |

Note: Specific quantitative data such as melting point, boiling point, and detailed spectral data (¹H-NMR, ¹³C-NMR, IR, MS) are not publicly documented.

Role in Pharmaceutical Synthesis

This compound is primarily recognized as a crucial intermediate in the synthesis of vilazodone. Vilazodone is an antidepressant agent that functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ serotonin receptor.[4] The indole core of this intermediate forms a fundamental part of the final vilazodone molecule. The cyano and hydroxymethyl groups offer synthetic handles for further chemical modifications and the construction of more complex structures.[5]

Synthetic Pathway Overview

The synthesis of vilazodone from its intermediates is a multi-step process. While the specific experimental details for the preparation of this compound are not published, a general workflow for the synthesis of related indole-based pharmaceutical agents can be outlined.

Caption: Generalized synthetic workflow for indole-based intermediates.

Biological Context: Serotonin Receptor Signaling

As an intermediate for serotonin receptor modulators like vilazodone, the biological significance of this compound is intrinsically linked to the serotonin signaling pathway. Vilazodone's dual mechanism of action—inhibiting serotonin reuptake and partially agonizing the 5-HT₁ₐ receptor—results in an enhanced serotonergic neurotransmission.[3]

Mechanism of Action of Vilazodone

-

Serotonin Reuptake Inhibition: Like other SSRIs, vilazodone blocks the serotonin transporter (SERT), preventing the reabsorption of serotonin from the synaptic cleft into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, making more of it available to bind to postsynaptic receptors.

-

5-HT₁ₐ Receptor Partial Agonism: Vilazodone also acts as a partial agonist at the 5-HT₁ₐ receptor. These receptors are found both on the presynaptic neuron (as autoreceptors that regulate serotonin release) and on the postsynaptic neuron. Partial agonism at these sites helps to modulate the serotonergic system, which is thought to contribute to its antidepressant and anxiolytic effects.[2]

Caption: Dual mechanism of action of Vilazodone in the synaptic cleft.

Experimental Protocols

As previously noted, a specific and detailed experimental protocol for the synthesis of this compound (CAS 914349-11-4) is not available in the public domain. Research and development in the pharmaceutical industry often involve proprietary synthetic routes that are not disclosed.

For researchers interested in the synthesis of related indole compounds, general methods for Boc protection, lithiation and functionalization at the C3 position, and electrophilic cyanation at the C5 position of the indole ring are well-documented in the organic chemistry literature. It is recommended to consult standard organic synthesis textbooks and journals for analogous transformations.

Conclusion

This compound is a valuable, albeit not extensively documented, chemical intermediate. Its structural features are ideally suited for the synthesis of complex indole-containing molecules, most notably the antidepressant vilazodone. While specific synthetic protocols and quantitative data for this compound remain proprietary, its importance in the development of new therapeutics targeting the serotonergic system is clear. Further research and publication in this area would be beneficial to the broader scientific community.

References

- 1. WO2013153492A2 - Process for the preparation of vilazodone hydrochloride and its amorphous form - Google Patents [patents.google.com]

- 2. CN102731452A - Preparation method of vilazodone intermediate - Google Patents [patents.google.com]

- 3. CN105601536A - Vilazodone intermediate preparation method - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. US7557238B2 - Process for the preparation of tert-butyl 6-cyano-5-hydroxy-3-oxohexanoate - Google Patents [patents.google.com]

Synthesis of 1-Boc-5-Cyano-3-hydroxymethylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 1-Boc-5-cyano-3-hydroxymethylindole, a key intermediate in the preparation of various pharmaceutically active compounds. The document details a strategic multi-step synthetic route, commencing from the readily available 5-bromoindole. Each stage of the synthesis is presented with detailed experimental protocols, supported by quantitative data to ensure reproducibility and facilitate laboratory application.

Synthetic Strategy Overview

The synthesis of the target molecule, tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate, is accomplished through a four-step sequence. This pathway involves the protection of the indole nitrogen, conversion of the bromo substituent to a cyano group, introduction of a formyl group at the C-3 position, and subsequent reduction to the desired hydroxymethyl functionality. This strategic approach is designed for efficiency and control over the selective functionalization of the indole scaffold.

Caption: Synthetic pathway for this compound.

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each synthetic step, along with tabulated quantitative data for key intermediates and the final product.

Step 1: Synthesis of tert-Butyl 5-bromo-1H-indole-1-carboxylate (1-Boc-5-bromoindole)

The initial step involves the protection of the nitrogen atom of the indole ring with a tert-butyloxycarbonyl (Boc) group. This is crucial for preventing side reactions in subsequent steps and for activating the indole ring towards electrophilic substitution at the C-3 position.

Experimental Protocol:

To a solution of 5-bromoindole in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF), are added di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base, for instance, 4-(dimethylamino)pyridine (DMAP) or triethylamine (Et₃N). The reaction mixture is stirred at room temperature until completion, which is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched, and the product is purified by column chromatography.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) |

| 1-Boc-5-bromoindole | C₁₃H₁₄BrNO₂ | 296.16 | >95 | 56-57 |

Step 2: Synthesis of tert-Butyl 5-cyano-1H-indole-1-carboxylate (1-Boc-5-cyanoindole)

The conversion of the bromo group at the 5-position to a cyano group is a key transformation. This can be effectively achieved through a palladium-catalyzed cyanation reaction.

Experimental Protocol:

A mixture of tert-butyl 5-bromo-1H-indole-1-carboxylate, a cyanide source such as zinc cyanide (Zn(CN)₂) or potassium ferrocyanide (K₄[Fe(CN)₆]), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable phosphine ligand), and a base are heated in an appropriate solvent (e.g., dimethylformamide (DMF) or dioxane). The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon). After the reaction is complete, the mixture is cooled, filtered, and the product is isolated and purified.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1-Boc-5-cyanoindole | C₁₄H₁₄N₂O₂ | 242.27 | 80-90 | Solid |

Step 3: Synthesis of tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate (1-Boc-5-cyano-3-formylindole)

The introduction of a formyl group at the C-3 position is accomplished via the Vilsmeier-Haack reaction, a classic method for the formylation of electron-rich aromatic compounds.

Experimental Protocol:

The Vilsmeier reagent is prepared by the dropwise addition of phosphorus oxychloride (POCl₃) to anhydrous N,N-dimethylformamide (DMF) at 0 °C. To this reagent, a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate in DMF is added slowly. The reaction mixture is stirred at room temperature and then heated. After completion, the reaction is quenched by pouring it onto ice and neutralizing with a base. The precipitated product is collected by filtration and purified.

| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| 1-Boc-5-cyano-3-formylindole | C₁₅H₁₄N₂O₃ | 270.28 | 85-95 | Solid |

Step 4: Synthesis of tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate (this compound)

The final step involves the selective reduction of the aldehyde group to a primary alcohol. Sodium borohydride (NaBH₄) is a mild and effective reducing agent for this transformation, leaving the cyano and Boc groups intact.

Experimental Protocol:

To a solution of tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate in a protic solvent like methanol (MeOH) or ethanol (EtOH), sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred until the starting material is consumed. The reaction is then quenched, and the product is extracted and purified to yield the final product.

| Final Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Physical State |

| This compound | C₁₅H₁₆N₂O₃ | 272.30 | >90 | Solid |

Logical Workflow for Synthesis

The following diagram illustrates the logical progression of the synthesis, highlighting the key transformations and intermediates.

Caption: Logical workflow of the multi-step synthesis.

This in-depth guide provides the necessary information for the successful synthesis of this compound. The detailed protocols and quantitative data are intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

In-Depth Technical Guide: 1-Boc-5-Cyano-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-cyano-3-hydroxymethylindole, a key intermediate in the synthesis of pharmacologically active compounds. This document details its chemical properties, synthesis, and its role in the development of serotonin receptor modulators.

Core Molecular Data

This compound, with the CAS number 914349-11-4, is a protected indole derivative. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen allows for selective reactions at other positions of the molecule. The presence of the cyano and hydroxymethyl groups at the C5 and C3 positions, respectively, makes it a versatile building block for further chemical modifications.[1]

Below is a summary of its key molecular and physical properties.

| Property | Value |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol [2][3] |

| CAS Number | 914349-11-4 |

Synthesis and Experimental Protocols

A plausible synthetic route is outlined below. This protocol is a representative example based on common organic synthesis methodologies for indole functionalization.

Hypothetical Synthetic Protocol:

-

Protection of 5-Cyanoindole: 5-Cyanoindole is reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like 4-dimethylaminopyridine (DMAP) in an aprotic solvent such as tetrahydrofuran (THF) or acetonitrile (CH₃CN) to yield 1-Boc-5-cyanoindole.

-

Formylation at C3: The resulting 1-Boc-5-cyanoindole undergoes a Vilsmeier-Haack reaction using a formylating agent like phosphoryl chloride (POCl₃) and dimethylformamide (DMF) to introduce a formyl group at the C3 position, yielding 1-Boc-5-cyano-1H-indole-3-carbaldehyde.

-

Reduction of the Formyl Group: The aldehyde is then reduced to a hydroxymethyl group using a mild reducing agent such as sodium borohydride (NaBH₄) in a protic solvent like methanol (CH₃OH) or ethanol (C₂H₅OH) to afford the final product, this compound.

Role in Drug Discovery: Serotonin Receptor Modulators

Indole derivatives are a significant class of compounds in medicinal chemistry, known for their wide range of biological activities. They are core structures in many drugs targeting the central nervous system. Specifically, this compound serves as a crucial intermediate in the synthesis of various serotonin receptor modulators.

The serotonin system is a key target for the treatment of numerous psychiatric and neurological disorders, including depression, anxiety, and schizophrenia. Serotonin (5-hydroxytryptamine or 5-HT) receptors are a family of G protein-coupled receptors and ligand-gated ion channels that mediate the effects of serotonin. The development of ligands that can selectively target specific serotonin receptor subtypes is a major focus of drug discovery.

The workflow for the development of a novel serotonin receptor modulator using this compound as a starting material can be visualized as follows:

This workflow illustrates the progression from the initial chemical intermediate to a potential therapeutic agent. The versatility of the cyano and hydroxymethyl functional groups on the this compound scaffold allows for the generation of a diverse library of compounds for screening and subsequent optimization.

Signaling Pathways of Interest

Indole-based compounds have been shown to modulate key signaling pathways implicated in various diseases. While the direct interaction of this compound with these pathways is not documented, its derivatives, particularly those developed as serotonin receptor modulators, are expected to influence downstream signaling cascades.

Serotonin receptors, upon activation by their ligands, can couple to different G proteins (Gαs, Gαi/o, Gαq/11) and initiate a variety of intracellular signaling events. For instance, the activation of certain 5-HT receptors can lead to the modulation of adenylyl cyclase activity and subsequent changes in cyclic AMP (cAMP) levels, or the activation of phospholipase C, leading to the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG). These second messengers, in turn, can activate protein kinases and influence gene expression, ultimately affecting neuronal function and behavior.

The diagram below illustrates a simplified representation of a generic serotonin receptor signaling pathway that could be modulated by derivatives of this compound.

References

- 1. Synthesis, Docking, 3-D-Qsar, and Biological Assays of Novel Indole Derivatives Targeting Serotonin Transporter, Dopamine D2 Receptor, and Mao-A Enzyme: In the Pursuit for Potential Multitarget Directed Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cn.chemcd.com [cn.chemcd.com]

- 3. 5-CYANO-3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: [amp.chemicalbook.com]

1-Boc-5-Cyano-3-hydroxymethylindole structure elucidation

An In-depth Technical Guide on the Structure Elucidation of 1-Boc-5-cyano-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural elucidation of this compound, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the fundamental properties, detailed analytical data, and a logical workflow for the characterization of this molecule.

Introduction

This compound, with the CAS Number 914349-11-4, is a protected indole derivative. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in organic solvents, making it a versatile building block in medicinal chemistry. The presence of the cyano and hydroxymethyl functionalities at the C5 and C3 positions, respectively, offers strategic points for further chemical modifications in the development of novel therapeutics, particularly serotonin receptor modulators.

Molecular Structure and Properties

The fundamental properties of this compound are summarized in the table below.

| Property | Value |

| Chemical Name | tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate |

| CAS Number | 914349-11-4 |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol |

| Canonical SMILES | C1=CC2=C(C=C1C#N)C(=CN2C(=O)OC(C)(C)C)CO |

| Physical Appearance | Typically a white to off-white solid |

Spectroscopic Data for Structural Elucidation

The structural confirmation of this compound relies on a combination of spectroscopic techniques. The expected data from ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry are pivotal for its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of the molecule.

Table of Predicted ¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.10 | s | 1H | H-4 |

| ~ 7.85 | s | 1H | H-2 |

| ~ 7.60 | d | 1H | H-6 |

| ~ 7.50 | d | 1H | H-7 |

| ~ 4.80 | s | 2H | -CH₂OH |

| ~ 1.65 | s | 9H | -C(CH₃)₃ (Boc) |

Table of Predicted ¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| ~ 150.0 | Carbonyl C=O (Boc) |

| ~ 138.0 | C-7a |

| ~ 130.0 | C-3a |

| ~ 128.0 | C-6 |

| ~ 127.0 | C-4 |

| ~ 125.0 | C-2 |

| ~ 120.0 | Cyano C≡N |

| ~ 116.0 | C-7 |

| ~ 105.0 | C-5 |

| ~ 84.0 | Quaternary C (Boc) |

| ~ 58.0 | -CH₂OH |

| ~ 28.0 | -C(CH₃)₃ (Boc) |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the key functional groups present in the molecule.

Table of Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | O-H stretch (hydroxymethyl) |

| 2980 - 2930 | C-H stretch (aliphatic, Boc group) |

| ~2220 | C≡N stretch (cyano) |

| ~1725 | C=O stretch (Boc carbonyl) |

| 1450 - 1350 | C-H bend (Boc group) |

| 1250 - 1150 | C-O stretch (Boc ester) |

| ~1050 | C-O stretch (primary alcohol) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table of Expected Mass Spectrometry Data

| m/z Value | Assignment |

| 272.12 | [M]⁺ (Molecular Ion) |

| 216.09 | [M - C₄H₈O]⁺ (Loss of isobutylene from Boc) |

| 199.09 | [M - C₄H₉O₂]⁺ (Loss of Boc group) |

| 171.06 | [M - C₅H₉O₂ - CO]⁺ (Further fragmentation) |

Experimental Workflow for Structure Elucidation

The logical flow for confirming the structure of a synthesized batch of this compound is depicted below.

Caption: Experimental workflow for the synthesis and structural confirmation.

Synthesis Pathway Overview

A plausible synthetic route to this compound starts from 5-cyanoindole. The synthesis involves two key steps: Boc protection of the indole nitrogen followed by hydroxymethylation at the C3 position.

Caption: A potential synthetic pathway.

Detailed Experimental Protocols

Synthesis of tert-butyl 5-cyano-1H-indole-1-carboxylate

-

To a solution of 5-cyanoindole (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) is added a base (e.g., triethylamine, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.1 eq).

-

The mixture is stirred at room temperature, and di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) is added portion-wise.

-

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is quenched with water and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford tert-butyl 5-cyano-1H-indole-1-carboxylate.

Synthesis of this compound

-

To a solution of tert-butyl 5-cyano-1H-indole-1-carboxylate (1.0 eq) in an appropriate solvent (e.g., acetic acid or a mixture of ethers) is added a hydroxymethylating agent such as paraformaldehyde (excess).

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature or slightly elevated) and monitored by TLC.

-

Once the reaction is complete, the mixture is worked up by neutralizing the acid (if used) and extracting the product with a suitable organic solvent.

-

The organic phase is washed, dried, and concentrated.

-

The final product, this compound, is purified by recrystallization or column chromatography.

Conclusion

The structural elucidation of this compound is a systematic process involving the combined application of high-resolution spectroscopic techniques. The data presented in this guide provide a benchmark for researchers and scientists to confirm the identity and purity of this important synthetic intermediate, thereby facilitating its application in drug discovery and development programs.

commercial availability of 1-Boc-5-Cyano-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Boc-5-cyano-3-hydroxymethylindole, a key intermediate in the synthesis of advanced pharmaceutical compounds. This document details its chemical properties, commercial availability, synthetic routes, and its primary application in the development of serotonergic agents.

Chemical Properties and Commercial Availability

This compound is a substituted indole derivative protected with a tert-butyloxycarbonyl (Boc) group. This protecting group enhances its stability and solubility in organic solvents, making it a versatile building block in multi-step organic synthesis.

Table 1: Chemical and Physical Properties

| Property | Value |

| CAS Number | 914349-11-4[1][2] |

| Molecular Formula | C₁₅H₁₆N₂O₃[1][2] |

| Molecular Weight | 272.30 g/mol [1] |

| Appearance | Solid |

| Purity | Typically ≥98% |

The compound is readily available from a variety of chemical suppliers. A selection of vendors is listed below.

Table 2: Commercial Suppliers

| Supplier | Purity | Available Quantities |

| Sigma-Aldrich | - | - |

| MySkinRecipes | 95% | 100mg, 250mg[3] |

| Chemcd | - | - |

| Tetrahedron | - | - |

| CymitQuimica | 98% | 1g, 5g |

| Toronto Research Chemicals | - | 500mg |

| ENAO Chemical Co., Ltd | - | - |

Synthesis and Application in Drug Discovery

This compound serves as a crucial intermediate in the synthesis of complex heterocyclic molecules with therapeutic potential. Its structure is particularly relevant for the development of modulators for serotonin receptors.[3]

General Synthetic Approach

While specific, detailed protocols for the direct synthesis of this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from standard indole functionalization techniques. A plausible synthetic workflow is outlined below.

Caption: Plausible synthetic workflow for this compound.

Experimental Protocol: General Synthesis

-

Boc Protection: 5-Cyanoindole is dissolved in a suitable aprotic solvent (e.g., tetrahydrofuran or dichloromethane). A base such as triethylamine or diisopropylethylamine is added, followed by the dropwise addition of di-tert-butyl dicarbonate ((Boc)₂O). The reaction is stirred at room temperature until completion, monitored by thin-layer chromatography (TLC). The resulting 1-Boc-5-cyanoindole is then isolated and purified.

-

Hydroxymethylation: The purified 1-Boc-5-cyanoindole is dissolved in an appropriate solvent. A source of formaldehyde, such as paraformaldehyde, and a suitable base (e.g., sodium hydroxide or potassium carbonate) are added. The mixture is stirred, and the reaction progress is monitored by TLC. Upon completion, the reaction is quenched, and the product, this compound, is extracted and purified by column chromatography.

Application in the Synthesis of Vilazodone

A primary application of this indole derivative is in the multi-step synthesis of Vilazodone, an antidepressant that acts as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor. The 5-cyanoindole core is a key structural feature of Vilazodone.

The synthesis of Vilazodone from a 5-cyanoindole intermediate generally involves the alkylation of the indole at the C3 position with a linker that is subsequently coupled to a piperazine-benzofuran moiety.

Caption: Synthetic pathway from the indole intermediate to Vilazodone.

Role in Serotonergic Signaling Pathways

The significance of this compound lies in its utility for synthesizing compounds like Vilazodone that modulate serotonergic neurotransmission. Vilazodone exhibits a dual mechanism of action that impacts the serotonin (5-HT) signaling pathway.

Serotonin Reuptake Inhibition

Like other SSRIs, Vilazodone blocks the serotonin transporter (SERT) on the presynaptic neuron. This inhibition prevents the reabsorption of serotonin from the synaptic cleft, thereby increasing the concentration of serotonin available to bind to postsynaptic receptors.

5-HT₁ₐ Receptor Partial Agonism

Vilazodone also acts as a partial agonist at the 5-HT₁ₐ autoreceptors located on the presynaptic neuron. Activation of these autoreceptors typically provides a negative feedback signal that reduces serotonin release. As a partial agonist, Vilazodone provides a stabilizing effect, preventing both over-stimulation and complete inhibition of this feedback loop, which is thought to contribute to its therapeutic effect and potentially faster onset of action compared to traditional SSRIs.

References

Navigating the Unseen: A Technical Guide to the Safe Handling of 1-Boc-5-Cyano-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

The novel indole derivative, 1-Boc-5-cyano-3-hydroxymethylindole, holds significant promise in the landscape of pharmaceutical research and development. As with any new chemical entity, a thorough understanding of its safety profile and proper handling procedures is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This technical guide provides a comprehensive overview of the safety and handling considerations for this compound, drawing upon data from structurally analogous compounds to establish a robust framework for risk mitigation in the absence of a dedicated Safety Data Sheet (SDS).

Hazard Identification and Classification

While a specific SDS for this compound is not yet publicly available, an analysis of related indole and cyano-containing compounds allows for a presumptive hazard assessment. The primary hazards are anticipated to be acute toxicity, irritation to the skin and eyes, and potential respiratory tract irritation. The presence of the cyano group warrants particular caution.

Table 1: Presumptive GHS Hazard Classification

| Hazard Class | Hazard Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure (Respiratory tract irritation) | Category 3 | H335: May cause respiratory irritation |

| Hazardous to the aquatic environment, short-term (Acute) | Category 1 | H400: Very toxic to aquatic life |

This classification is extrapolated from data on structurally similar compounds and should be used as a precautionary guideline.

First-Aid Measures

Immediate and appropriate first aid is critical in the event of an exposure. The following procedures are recommended:

Table 2: First-Aid Measures

| Exposure Route | Procedure |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |

| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Check for and remove any contact lenses. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting unless directed to do so by medical personnel. Never give anything by mouth to an unconscious person. Loosen tight clothing such as a collar, tie, belt, or waistband. Seek immediate medical attention. |

Safe Handling and Storage Protocols

Adherence to strict laboratory protocols is essential to minimize the risk of exposure.

Personal Protective Equipment (PPE) and Engineering Controls

Table 3: Recommended PPE and Engineering Controls

| Control | Specification |

| Engineering Controls | Work should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood. Eyewash stations and safety showers must be readily accessible. |

| Eye/Face Protection | Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. |

| Skin Protection | Wear appropriate protective gloves (e.g., nitrile rubber) and a lab coat. Ensure that skin is not exposed. |

| Respiratory Protection | If the engineering controls do not maintain airborne concentrations to a level which is adequate to protect worker health, a NIOSH/MSHA or European Standard EN 149 approved respirator may be appropriate. |

General Handling and Hygiene

-

Avoid contact with skin, eyes, and clothing.

-

Do not breathe dust or aerosols.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in laboratory areas.

Storage

-

Store in a tightly closed container.

-

Keep in a cool, dry, and well-ventilated place.

-

Store away from incompatible materials such as strong oxidizing agents.

Accidental Release and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation. Wear appropriate PPE and contain the spill using an inert absorbent material. Collect the spilled material into a suitable container for disposal.

Dispose of waste in accordance with all applicable federal, state, and local regulations. Do not allow the material to enter drains or waterways.

Experimental Workflow for Safe Handling

The following diagram illustrates a logical workflow for the safe handling of this compound from receipt to disposal.

Caption: Safe handling workflow for this compound.

This guide provides a foundational understanding of the safety and handling requirements for this compound based on the best available data from analogous compounds. It is imperative that all personnel handling this and other novel chemical entities exercise caution and adhere to established laboratory safety protocols. As more specific data becomes available, these guidelines should be reviewed and updated accordingly.

Potential Biological Activity of 1-Boc-5-Cyano-3-hydroxymethylindole: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document compiles and analyzes publicly available research on indole derivatives to project the potential biological activities of 1-Boc-5-Cyano-3-hydroxymethylindole. No direct experimental data for this specific compound was found in the searched literature. The information presented is for research and informational purposes only and should not be construed as a definitive biological profile.

Introduction

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of pharmacological activities. The unique electronic properties of the indole ring system allow for diverse functionalization, leading to compounds with potential applications in oncology, infectious diseases, and neurology. This guide explores the potential biological activities of this compound based on a comprehensive analysis of the structure-activity relationships (SAR) of closely related indole derivatives.

The target molecule, this compound, possesses three key functional groups that are expected to influence its biological profile:

-

5-Cyano Group: This electron-withdrawing group can significantly modulate the electronic properties of the indole ring and participate in hydrogen bonding interactions with biological targets.

-

3-Hydroxymethyl Group: This substituent can act as a hydrogen bond donor and acceptor, potentially influencing receptor binding and solubility.

-

1-Boc (tert-Butoxycarbonyl) Group: This is a common protecting group for the indole nitrogen used in organic synthesis. Its presence may render the compound inactive, or it could function as a prodrug moiety, being cleaved in vivo to release the active N-H indole.

Predicted Biological Activities

Based on the activities of structurally related compounds, this compound is predicted to have potential in the following therapeutic areas:

Anticancer Activity

Indole derivatives are well-established as anticancer agents. The presence of a cyano group on the indole ring has been associated with potent cytotoxic effects in various cancer cell lines.

Structure-Activity Relationship Insights:

-

5-Cyano Substitution: Studies on various indole derivatives have shown that the presence of a cyano group at the 5-position can contribute to anticancer activity. For instance, some 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivatives have demonstrated potent anti-tumor activity against several cancer cell lines, with IC50 values in the nanomolar range.[1][2]

-

3-Position Substitution: The nature of the substituent at the C-3 position is crucial for the biological activity of indoles. While no direct data for a 3-hydroxymethyl group in combination with a 5-cyano group was found, other 3-substituted indoles have shown significant anticancer effects. For example, derivatives with amino-acetamide moieties at this position have exhibited anti-proliferative activities.[3]

Potential Mechanisms of Action: Indole derivatives exert their anticancer effects through various mechanisms, including:

-

Tubulin Polymerization Inhibition: Many indole compounds interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

-

Kinase Inhibition: Indoles can act as inhibitors of various protein kinases that are crucial for cancer cell signaling and proliferation.

-

Modulation of Signaling Pathways: Indole derivatives have been shown to modulate key signaling pathways involved in cancer progression, such as the MAPK/ERK and PI3K/Akt/mTOR pathways.

Antimicrobial Activity

The indole nucleus is a common feature in many natural and synthetic antimicrobial agents.

Structure-Activity Relationship Insights:

-

General Indole Scaffold: A broad range of indole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[4][5][6][7]

-

3-Substituted Indoles: Indole-3-aldehyde hydrazone derivatives have shown a broad spectrum of antimicrobial activity, with some compounds displaying significant potency against methicillin-resistant Staphylococcus aureus (MRSA).[8]

Potential Mechanisms of Action: The antimicrobial mechanisms of indole derivatives can include:

-

Disruption of Bacterial Cell Membranes: Some indole compounds can interfere with the integrity of the bacterial cell membrane.

-

Inhibition of Biofilm Formation: Indoles have been shown to inhibit the formation of biofilms, which are crucial for bacterial survival and resistance.

-

Enzyme Inhibition: They can inhibit essential bacterial enzymes involved in processes like DNA synthesis.

Quantitative Data from Related Compounds

Due to the lack of direct experimental data for this compound, the following tables summarize the biological activities of structurally related indole derivatives to provide a comparative context.

Table 1: Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27) | A549 (Lung) | 0.022 | [2] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27) | H460 (Lung) | 0.00023 | [2] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27) | HT-29 (Colon) | 0.00065 | [2] |

| 2-amino-3-cyano-6-(1H-indol-3-yl)-4-phenylpyridine derivative (Compound 27) | SMMC-7721 (Liver) | 0.00077 | [2] |

| Indole-based Sulfonohydrazide (Compound 5f) | MCF-7 (Breast) | 13.2 | |

| Indole-based Sulfonohydrazide (Compound 5f) | MDA-MB-468 (Breast) | 8.2 | |

| Furopyrano[3,4‐b]indole derivative (Compound 4d) | HepG2 (Liver) | 42.36 | |

| Furopyrano[3,4‐b]indole derivative (Compound 4f) | MCF7 (Breast) | 35.69 |

Table 2: Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |

| Indole-triazole derivative (Compound 3d) | S. aureus | 6.25 | [4] |

| Indole-thiadiazole derivative (Compound 2c) | B. subtilis | 3.125 | [4] |

| Indole-triazole derivative (Compound 3c) | B. subtilis | 3.125 | [4] |

| Indole-3-aldehyde hydrazone derivatives (Compounds 1a-1j) | MRSA | 6.25-100 | [8] |

| Indole-1,2,4 Triazole Conjugate (Compound 6f) | Candida albicans | 2 | [6] |

| Indole semicarbazone (Compound 4f) | K. pneumoniae | 37.5 | [7] |

Experimental Protocols

The following are detailed methodologies for key experiments that would be essential for evaluating the potential biological activities of this compound.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing cell viability and proliferation.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This is a standard method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is the lowest concentration that prevents visible growth after incubation.

Protocol:

-

Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound and make serial two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

-

Inoculation: Add the prepared inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (microorganism with no compound) and a negative control (broth with no microorganism).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for yeast).

-

MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

Signaling Pathways and Experimental Workflows

Signaling Pathways in Cancer

Indole derivatives often exert their anticancer effects by modulating key signaling pathways that regulate cell growth, proliferation, and survival. The diagrams below illustrate the MAPK/ERK and PI3K/Akt/mTOR pathways, which are common targets.

Caption: The MAPK/ERK signaling pathway, a potential target for anticancer indole derivatives.

Caption: The PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival and proliferation.

Experimental Workflows

The following diagrams illustrate the general workflows for the experimental protocols described above.

Caption: General workflow for the MTT cytotoxicity assay.

Caption: General workflow for the broth microdilution MIC assay.

Conclusion and Future Directions

While direct biological data for this compound is not currently available, the analysis of structurally related compounds strongly suggests potential for both anticancer and antimicrobial activities. The 5-cyano and 3-hydroxymethyl functional groups are known to be important for the biological activity of various indole derivatives. The role of the 1-Boc group requires further investigation to determine if it renders the molecule inactive or acts as a prodrug.

Future research should focus on the synthesis and in vitro evaluation of this compound and its de-protected analogue, 5-Cyano-3-hydroxymethylindole. The experimental protocols outlined in this guide provide a framework for such an investigation. The results of these studies will be crucial in validating the predicted activities and determining the therapeutic potential of this novel indole derivative.

References

- 1. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Anticancer Evaluation of Novel Indole Based Arylsulfonylhydrazides against Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Strategic Application of 1-Boc-5-Cyano-3-hydroxymethylindole in Complex Molecule Synthesis

For Immediate Release

A comprehensive technical guide has been compiled detailing the synthesis, properties, and applications of the versatile building block, 1-Boc-5-cyano-3-hydroxymethylindole. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a practical guide to leveraging this intermediate in the synthesis of complex pharmaceutical compounds.

This compound, with the chemical formula C₁₅H₁₆N₂O₃ and a molecular weight of 272.30 g/mol , is a valuable intermediate in medicinal chemistry.[1][2] Its utility is underscored by the presence of a protected indole nitrogen, a reactive hydroxymethyl group at the 3-position, and a cyano group at the 5-position, which allow for diverse chemical modifications. These features make it a crucial component in the construction of intricate indole-based molecules, particularly those targeting the central nervous system and serotonin receptors.[3]

Synthesis and Physicochemical Properties

The synthesis of this compound is conceptually approached as a multi-step process commencing with the readily available 5-cyanoindole. The synthetic strategy involves the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by the introduction of a hydroxymethyl moiety at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 914349-11-4 |

| Molecular Formula | C₁₅H₁₆N₂O₃ |

| Molecular Weight | 272.30 g/mol |

| Appearance | White to off-white solid |

| Solubility | Soluble in methanol, ethanol, and dichloromethane |

Experimental Protocols

Step 1: Formylation of 1-Boc-5-cyanoindole

The introduction of a formyl group at the C-3 position of the indole ring can be achieved through a Vilsmeier-Haack reaction.

-

Reaction: 1-Boc-5-cyanoindole is reacted with a Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).

-

Procedure: To a solution of 1-Boc-5-cyanoindole in a suitable solvent such as dichloromethane, the pre-formed Vilsmeier reagent is added at a controlled temperature, usually 0 °C. The reaction is stirred until completion, monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with an aqueous solution of a base, such as sodium bicarbonate. The product, 1-Boc-5-cyano-3-formylindole, is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Step 2: Reduction of 1-Boc-5-cyano-3-formylindole

The formyl group is then reduced to a hydroxymethyl group using a mild reducing agent.

-

Reaction: 1-Boc-5-cyano-3-formylindole is reduced using sodium borohydride (NaBH₄).

-

Procedure: The 1-Boc-5-cyano-3-formylindole is dissolved in a suitable solvent, typically methanol or ethanol. Sodium borohydride is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature until the starting material is consumed, as indicated by TLC. The reaction is then quenched by the addition of water or a dilute acid. The product, this compound, is extracted with an organic solvent. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo to yield the final product. Further purification can be achieved by recrystallization or column chromatography.

Applications in Synthesis

The strategic importance of this compound lies in its role as a versatile precursor for more complex molecules. The hydroxymethyl group at the C-3 position can be readily converted into other functional groups, such as halides or azides, for subsequent coupling reactions. The cyano group at the C-5 position can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions.

A significant application of this building block is in the synthesis of Vilazodone, an antidepressant. The core structure of Vilazodone contains a 5-cyanoindole moiety, and while various synthetic routes exist, the use of a pre-functionalized indole such as this compound can offer a streamlined approach.

Signaling Pathway and Experimental Workflow Visualization

To illustrate the synthetic logic, the following diagrams outline the proposed synthesis and a general experimental workflow.

References

In-depth Technical Guide: 1-Boc-5-Cyano-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-Cyano-3-hydroxymethylindole, also known as tert-butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate, is a functionalized indole derivative of significant interest in medicinal chemistry and drug discovery. Its chemical structure, featuring a Boc-protected indole core with cyano and hydroxymethyl groups at the C5 and C3 positions respectively, makes it a versatile synthetic intermediate. This guide provides a comprehensive overview of the available theoretical and technical information on this compound.

Chemical and Physical Properties

While specific experimental data for this compound is not widely available in published literature, its fundamental properties can be summarized.

| Property | Value | Source |

| CAS Number | 914349-11-4 | [1][2] |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1][2] |

| Molecular Weight | 272.30 g/mol | [1][2] |

Further experimental determination of properties such as melting point, boiling point, and solubility in various solvents is required for a complete profile.

Synthesis and Reactivity

Detailed, peer-reviewed synthetic protocols for this compound are not readily found in the public domain. However, a logical synthetic approach can be inferred from standard organic chemistry principles and related indole syntheses.

A plausible synthetic workflow is outlined below. This theoretical pathway is for illustrative purposes and would require experimental validation and optimization.

Caption: A theoretical synthetic pathway for this compound.

The cyano and hydroxymethyl functional groups on the indole scaffold offer multiple avenues for further chemical modifications. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to a leaving group for nucleophilic substitution. The cyano group can undergo hydrolysis, reduction, or participate in cycloaddition reactions, making this compound a valuable building block for creating diverse chemical libraries for drug screening.

Potential Biological and Pharmacological Significance

While specific biological activity data for this compound is scarce, its structural motifs suggest potential applications in neuroscience research. It is noted as a useful intermediate in the synthesis of compounds targeting the central nervous system, particularly as modulators of serotonin receptors[3].

The indole nucleus is a common feature in many biologically active compounds, and the strategic placement of the cyano and hydroxymethyl groups allows for the exploration of structure-activity relationships in the development of novel therapeutic agents. The logical progression of its use in drug discovery is depicted in the following workflow.

Caption: A generalized workflow for the utilization of this compound in a drug discovery program.

Conclusion and Future Directions

This compound is a chemical entity with considerable potential as a scaffold in medicinal chemistry. The current body of public knowledge, however, lacks detailed experimental and biological characterization. Future research efforts should focus on:

-

Publication of detailed and optimized synthetic protocols. This would enable wider access and utilization of this compound by the research community.

-

Thorough spectroscopic and physical characterization. Comprehensive data including NMR, IR, and mass spectrometry, as well as melting point and solubility, are essential for quality control and reaction planning.

-

Systematic biological screening. Evaluating the compound and its derivatives against a panel of biological targets, particularly those related to central nervous system disorders, could unveil novel therapeutic applications.

The development and dissemination of this foundational data will be crucial for unlocking the full potential of this compound in the advancement of new medicines.

References

Technical Guide: Physicochemical Properties of 1-Boc-5-Cyano-3-hydroxymethylindole

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of available information on 1-Boc-5-Cyano-3-hydroxymethylindole. Extensive searches of scientific literature and chemical databases did not yield specific experimental data for some of the physical properties, detailed experimental protocols for its synthesis and characterization, or its specific involvement in signaling pathways. The information presented herein is based on available data for the compound and general knowledge of related indole derivatives. Further experimental validation is required for definitive characterization.

Core Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₁₆N₂O₃ | [1][2][3] |

| Molecular Weight | 272.3 g/mol | [1][2][3] |

| CAS Number | 914349-11-4 | [1][2] |

Hypothetical Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are not explicitly documented. However, based on standard organic synthesis and analytical techniques for similar N-Boc protected indole derivatives, a generalized workflow can be proposed.

Synthesis Workflow

The synthesis of this compound would likely involve the protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by functionalization at the 3-position. A possible synthetic route is outlined in the workflow diagram below.

Caption: Hypothetical synthesis workflow for this compound.

Characterization Methodology

The structural confirmation of the synthesized this compound would be achieved through a combination of spectroscopic techniques.

Caption: Standard workflow for the characterization of an organic compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would confirm the presence and connectivity of protons, while ¹³C NMR would identify the carbon framework. Characteristic shifts for the Boc protecting group, the indole core, the cyano group, and the hydroxymethyl group would be expected.

-

Infrared (IR) Spectroscopy: IR analysis would identify key functional groups. Expected characteristic peaks would include a C≡N stretch for the cyano group, an O-H stretch for the hydroxyl group, and C=O stretching for the carbamate of the Boc group.

-

Mass Spectrometry (MS): Mass spectrometry would determine the molecular weight of the compound, confirming the expected value of 272.3 g/mol . Fragmentation patterns could provide further structural information.

Potential Biological Relevance: Indole Derivatives and the ERK/MAPK Signaling Pathway

While the specific biological activity of this compound is not reported, indole derivatives are a well-established class of compounds with diverse pharmacological activities, including roles as anticancer agents.[4][5][6] Many indole-based compounds exert their effects by modulating key cellular signaling pathways. One such critical pathway is the Extracellular signal-Regulated Kinase (ERK) / Mitogen-Activated Protein Kinase (MAPK) pathway, which is frequently dysregulated in cancer.[7][8][9]

The ERK/MAPK pathway is a central signaling cascade that transduces signals from cell surface receptors to the nucleus, regulating cellular processes such as proliferation, differentiation, and survival.[7][10] The pathway is initiated by the binding of growth factors to receptor tyrosine kinases (RTKs), leading to the activation of Ras, which in turn activates a kinase cascade involving Raf, MEK, and finally ERK.[8][9][11] Activated ERK can then phosphorylate a variety of substrates in the cytoplasm and nucleus, leading to changes in gene expression and cellular response.

Caption: Potential modulation of the ERK/MAPK pathway by an indole derivative.

Given its structure, this compound could potentially be investigated for its ability to modulate the ERK/MAPK pathway or other signaling cascades relevant to drug discovery. The cyano and hydroxymethyl functional groups offer sites for further chemical modification to optimize activity and selectivity.

Conclusion

This compound is a commercially available indole derivative with a defined molecular formula and weight. However, a comprehensive understanding of its physical properties and biological activities is currently lacking in the public domain. The provided hypothetical workflows for synthesis and characterization, along with the overview of the potentially relevant ERK/MAPK signaling pathway, serve as a foundational guide for researchers interested in exploring this compound. Future experimental studies are essential to elucidate the specific physicochemical characteristics and the therapeutic potential of this compound.

References

- 1. tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate - [sigmaaldrich.com]

- 2. tert-Butyl 5-cyano-3-(hydroxymethyl)-1H-indole-1-carboxylate | 914349-11-4 [sigmaaldrich.com]

- 3. 5-CYANO-3-HYDROXYMETHYLINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER CAS#: [amp.chemicalbook.com]

- 4. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

- 6. mdpi.com [mdpi.com]

- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 8. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]

- 9. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MAPK/Erk in Growth and Differentiation | Cell Signaling Technology [cellsignal.com]

- 11. Extracellular signal-regulated kinases - Wikipedia [en.wikipedia.org]

A Technical Guide to Determining the Solubility of 1-Boc-5-Cyano-3-hydroxymethylindole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental procedures for determining the solubility of 1-Boc-5-Cyano-3-hydroxymethylindole. Due to the limited availability of public quantitative solubility data for this specific compound, this document focuses on establishing a robust experimental framework. The protocols outlined herein are based on widely accepted methodologies in the pharmaceutical sciences to ensure reliable and reproducible results.

Introduction

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that significantly influences its bioavailability, formulation, and overall therapeutic efficacy. This compound, a substituted indole derivative, is a compound of interest in drug discovery and development. Understanding its solubility profile in various organic solvents is essential for designing appropriate formulations, purification strategies, and for predicting its behavior in biological systems. This guide presents a standardized experimental protocol for determining the solubility of this compound, along with a framework for data presentation and a visual representation of the experimental workflow.

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves equilibrating an excess amount of the solid compound in a specific solvent over a set period and then measuring the concentration of the dissolved solute in the supernatant.

Materials and Equipment:

-

This compound (solid)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, acetonitrile, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO))

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument for concentration determination.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can range from 24 to 72 hours, depending on the compound and solvent system.[2] Preliminary experiments may be necessary to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.[1]

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette.

-

Filter the aliquot through a syringe filter to remove any remaining solid particles.

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

-

Concentration Analysis:

-

Determine the concentration of the dissolved this compound in the diluted samples using a validated analytical method, such as HPLC.[3]

-

Prepare a calibration curve using standard solutions of the compound of known concentrations to accurately quantify the solubility.

-

-

Data Reporting:

-

Calculate the solubility of the compound in each solvent, typically expressed in mg/mL or mol/L.

-

Record the experimental conditions, including the temperature and equilibration time.

-

Data Presentation

The following table provides a template for recording and comparing the solubility data of this compound in various organic solvents.

| Organic Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Example: Ethanol | 25 | |||

| Example: Acetone | 25 | |||

| Example: DMSO | 25 | |||

| Example: Dichloromethane | 25 | |||

| Example: Ethyl Acetate | 25 | |||

| Example: Acetonitrile | 25 |

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

References

Methodological & Application

Application Notes and Protocols: 1-Boc-5-Cyano-3-hydroxymethylindole in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Boc-5-cyano-3-hydroxymethylindole is a versatile, trifunctional building block crucial in the synthesis of complex indole derivatives with significant therapeutic potential. Its unique structure, featuring a protected indole nitrogen, a reactive hydroxymethyl group at the C3 position, and a cyano group at the C5 position, makes it an ideal starting material for the development of novel therapeutics, particularly those targeting the central nervous system (CNS). The cyano and hydroxymethyl functionalities serve as key handles for introducing diverse chemical moieties, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.[1] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive molecules, with a focus on serotonin receptor modulators.

Key Applications

The primary application of this compound in medicinal chemistry is as a precursor for the synthesis of 5-cyanoindole derivatives, which are integral components of several potent serotonin (5-HT) receptor ligands.[2] The 5-cyanoindole moiety is a key pharmacophore in drugs like Vilazodone, a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor, used for the treatment of major depressive disorder.[3]

The synthetic utility of this building block lies in the sequential modification of its functional groups. The Boc protecting group allows for selective reactions at other positions before deprotection of the indole nitrogen. The hydroxymethyl group can be readily converted into various functionalities, such as halides or aldehydes, to enable chain extension or the introduction of other pharmacophoric elements. The cyano group can be retained as a key binding element or can be further transformed into other functional groups like amides or tetrazoles.[4][5][6]

Experimental Protocols

Protocol 1: Synthesis of 1-Boc-5-cyano-3-formylindole

This protocol describes the oxidation of the hydroxymethyl group of this compound to the corresponding aldehyde, a key intermediate for further modifications.

Reaction Scheme:

Diagram Caption: Oxidation of this compound.

Materials:

-

This compound

-

Manganese dioxide (MnO2), activated

-

Dichloromethane (DCM), anhydrous

-

Celite®

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM), add activated manganese dioxide (5.0-10.0 eq).

-

Stir the resulting suspension vigorously at room temperature for 12-24 hours.

-